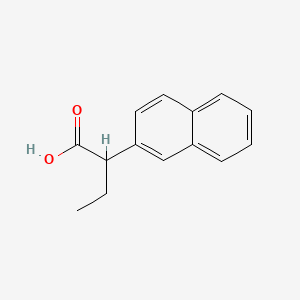
alpha-Ethyl-2-naphthaleneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)butanoic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of butanoic acid where a naphthalene ring is attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{(CH}_3\text{CH}_2\text{CO)}2\text{O} \xrightarrow{\text{AlCl}3} \text{C}{14}\text{H}{14}\text{O}_2 ]
Another method involves the Suzuki-Miyaura coupling reaction, where a naphthylboronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-(naphthalen-2-yl)butanoic acid typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: 2-(Naphthalen-2-yl)butanol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
2-(Naphthalen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: Similar structure but lacks the butanoic acid chain.
2-Ethyl-2-(naphthalen-1-yl)butanoic acid: Similar structure with an ethyl group instead of a hydrogen on the butanoic acid chain.
Uniqueness
2-(Naphthalen-2-yl)butanoic acid is unique due to the presence of both a naphthalene ring and a butanoic acid chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
15410-83-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C14H14O2/c1-2-13(14(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) |
InChI Key |
BKYOHEHDQWPGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















